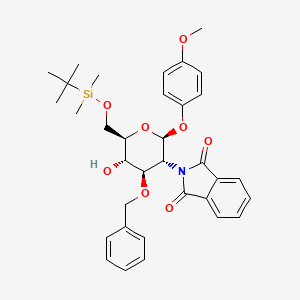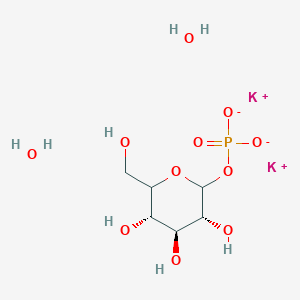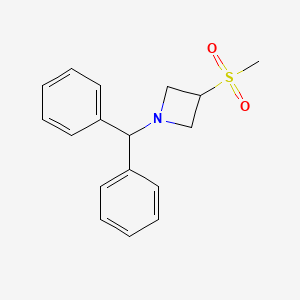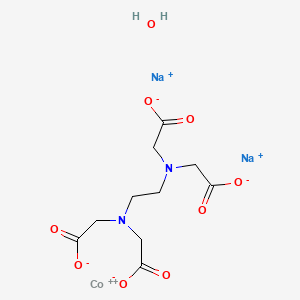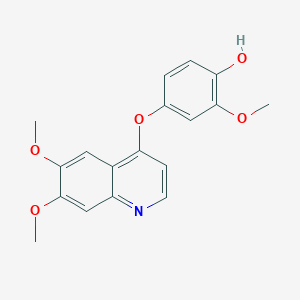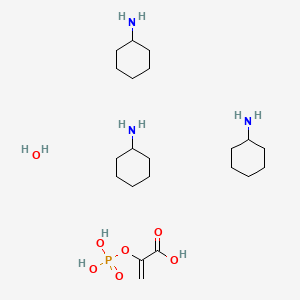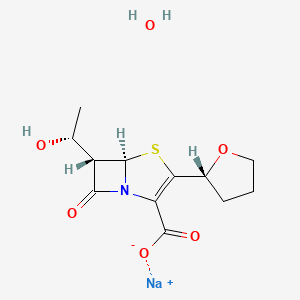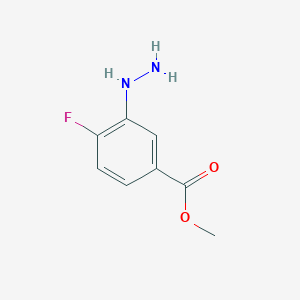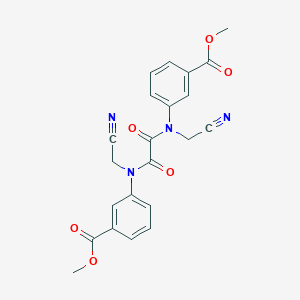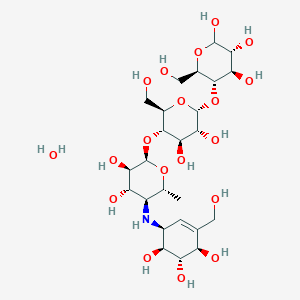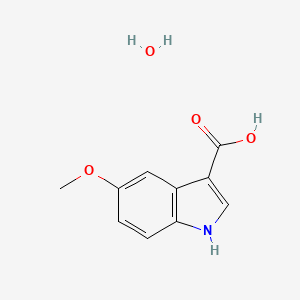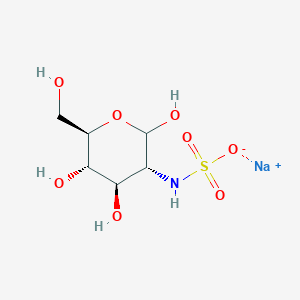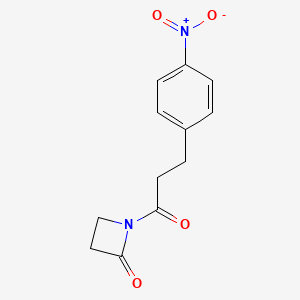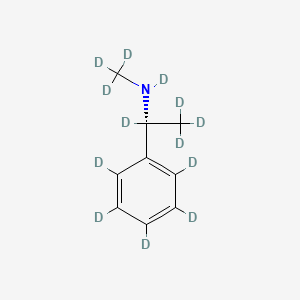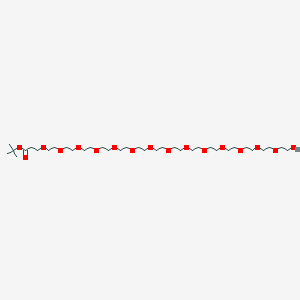
Hydroxy-PEG14-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG14-t-butyl ester is a polyethylene glycol-based compound used primarily as a PROTAC linker. The compound has the molecular formula C₃₅H₇₀O₁₇ and a molecular weight of 762.92. It is a liquid at room temperature and is known for its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG14-t-butyl ester is synthesized through a series of polyethylene glycol (PEG) elongation reactions followed by esterification. The process typically involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the ester linkage. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG14-t-butyl ester undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Hydrolysis: In the presence of acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Esterification: Carboxylic acids, acid chlorides, or anhydrides in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Scientific Research Applications
Hydroxy-PEG14-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of new therapeutic agents.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The primary mechanism of action of Hydroxy-PEG14-t-butyl ester involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in this compound provides flexibility and solubility, facilitating the interaction between the ligase and the target protein .
Comparison with Similar Compounds
Hydroxy-PEG14-t-butyl ester can be compared with other PEG-based PROTAC linkers such as:
- Hydroxy-PEG9-t-butyl ester
- Hydroxy-PEG7-t-butyl ester
- Bis-PEG11-t-butyl ester
- Hydroxy-PEG11-t-butyl ester
Uniqueness: this compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficiency of PROTACs in targeting and degrading specific proteins .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVAHDQLLZTIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
